Acridine 2,2,2-trifluoroacetate
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Overview
Description
Acridine 2,2,2-trifluoroacetate is a chemical compound with the molecular formula C15H10F3NO2. It is a derivative of acridine, a nitrogen-containing heterocyclic compound, and trifluoroacetic acid, a strong organic acid. Acridine derivatives are known for their broad range of biological activities and industrial applications, making them valuable in various fields of research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of acridine 2,2,2-trifluoroacetate typically involves the reaction of acridine with trifluoroacetic acid. One common method is the electrophilic condensation of acridine with trifluoroacetic anhydride under controlled conditions. This reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Acridine 2,2,2-trifluoroacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form acridone derivatives.
Reduction: Reduction reactions can yield dihydroacridine derivatives.
Substitution: Nucleophilic substitution reactions at the acridine ring, particularly at the C9 position, are common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products:
Oxidation: Acridone derivatives.
Reduction: Dihydroacridine derivatives.
Substitution: Various substituted acridine derivatives, depending on the nucleophile used.
Scientific Research Applications
Acridine 2,2,2-trifluoroacetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex acridine derivatives.
Biology: Acts as a fluorescent probe for studying biological molecules and processes.
Medicine: Investigated for its potential anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the production of dyes, pigments, and fluorescent materials.
Mechanism of Action
The mechanism of action of acridine 2,2,2-trifluoroacetate primarily involves DNA intercalation. The planar structure of the acridine moiety allows it to insert between DNA base pairs, disrupting the normal function of DNA and interfering with processes such as replication and transcription. This intercalation can lead to the inhibition of enzymes like topoisomerase and telomerase, which are crucial for DNA maintenance and cell division .
Comparison with Similar Compounds
Acridine: The parent compound, known for its broad biological activity.
Acridone: An oxidized derivative with similar intercalating properties.
Amsacrine: A clinically used anticancer drug with an acridine core.
Uniqueness: Acridine 2,2,2-trifluoroacetate is unique due to the presence of the trifluoroacetate group, which enhances its chemical stability and modifies its biological activity. This modification can lead to improved selectivity and potency in its applications compared to other acridine derivatives .
Properties
CAS No. |
88147-38-0 |
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Molecular Formula |
C15H10F3NO2 |
Molecular Weight |
293.24 g/mol |
IUPAC Name |
acridine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C13H9N.C2HF3O2/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)14-12;3-2(4,5)1(6)7/h1-9H;(H,6,7) |
InChI Key |
UNAXOOUFTSUFPY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=N2.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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